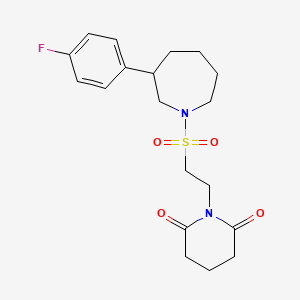
1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H25FN2O4S and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS Number: 1797182-17-2) is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This compound features a piperidine core, an azepane ring, and a sulfonyl group attached to a 4-fluorophenyl moiety. The biological activity of this compound has been the subject of various studies, particularly in the context of antiviral and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H25FN2O4S, with a molecular weight of 396.5 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN2O4S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1797182-17-2 |
Antiviral Activity
Research indicates that derivatives of piperidine and azepane compounds exhibit notable antiviral activity. In particular, studies have shown that related compounds, such as those derived from piperidine-2,6-dione structures, can display moderate protection against viruses like Coxsackievirus B (CVB-2) and Herpes Simplex Virus (HSV-1). For instance, a fluorophenyl derivative demonstrated a 50% cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating its potential as an antiviral agent .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The antimicrobial efficacy is attributed to the structural features that enhance interaction with bacterial cell membranes or inhibit essential metabolic pathways .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Receptor Binding : The compound may interact with specific receptors in viral or bacterial cells, altering their function.
- Enzyme Inhibition : It could inhibit key enzymes involved in viral replication or bacterial metabolism.
- Signal Transduction Modulation : The compound might influence intracellular signaling pathways that are critical for cellular responses to infection.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on piperidine derivatives showed significant antiviral activity against HIV-1 and other viruses, with certain compounds exhibiting protective effects against CVB-2 .
- Another research effort focused on the synthesis of various piperazine derivatives, which were found to have antimicrobial properties against common pathogens .
Eigenschaften
IUPAC Name |
1-[2-[3-(4-fluorophenyl)azepan-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4S/c20-17-9-7-15(8-10-17)16-4-1-2-11-21(14-16)27(25,26)13-12-22-18(23)5-3-6-19(22)24/h7-10,16H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAFANNVSDOLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













